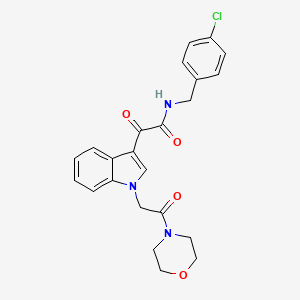![molecular formula C33H23N3O4 B2706137 4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide CAS No. 477485-52-2](/img/structure/B2706137.png)
4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide is a useful research compound. Its molecular formula is C33H23N3O4 and its molecular weight is 525.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The synthesis of complex benzamide derivatives and their structural characterization have been a focal point of scientific research, leading to advancements in the development of new compounds with potential therapeutic applications. For instance, the discovery of MGCD0103, an orally active histone deacetylase inhibitor, underscores the importance of benzamide derivatives in cancer therapy. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity and highlighting the therapeutic potential of such derivatives in oncology (Zhou et al., 2008).
Additionally, the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems based on [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives reveal their significance in drug design. These compounds, particularly when coordinated with copper(II), have shown remarkable cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment research (Adhami et al., 2014).
Development of Kinase Inhibitors
The role of benzamide derivatives in the development of kinase inhibitors is another area of significant interest. For example, the design and synthesis of phenyl-pyrazole derivatives as BCR-ABL tyrosine kinase inhibitors represent a promising strategy for the treatment of chronic myelogenous leukemia. These compounds exhibit potent activities against the BCR-ABL1 kinase, showcasing the potential of benzamide derivatives in targeted cancer therapy (Hu et al., 2015).
Antiviral and Antimicrobial Applications
Benzamide-based compounds have also been explored for their antiviral and antimicrobial properties. A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates their remarkable antiavian influenza virus activity. Certain derivatives exhibited significant antiviral activities against the H5N1 strain, highlighting the potential of these compounds in the development of antiviral drugs (Hebishy et al., 2020).
Polyamide and Polyimide Synthesis
The synthesis of polyamides and polyimides containing pyrazoline moieties illustrates the application of benzamide derivatives in material science. These polymers exhibit high thermal stability and solubility, making them suitable for various industrial applications. The development of well-defined poly(p-benzamide) and its block copolymers with low polydispersity emphasizes the utility of benzamide derivatives in the synthesis of advanced materials (Yokozawa et al., 2002).
特性
IUPAC Name |
4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O4/c37-30(22-7-3-1-4-8-22)24-11-15-26(16-12-24)32(39)35-28-19-20-34-21-29(28)36-33(40)27-17-13-25(14-18-27)31(38)23-9-5-2-6-10-23/h1-21H,(H,36,40)(H,34,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKQOJWKZOLKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
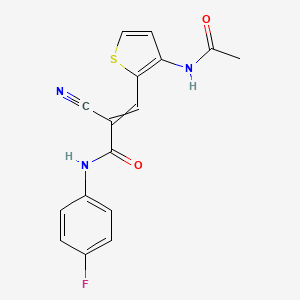
![3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2706055.png)

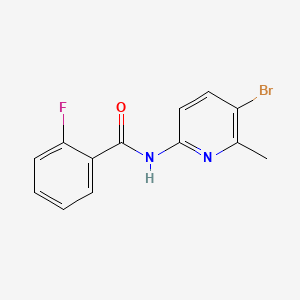
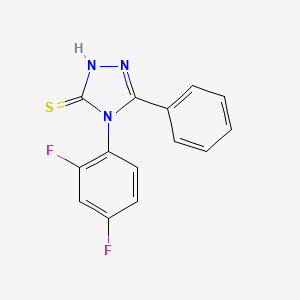
![2-(6-Tert-butylpyridazin-3-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2706063.png)
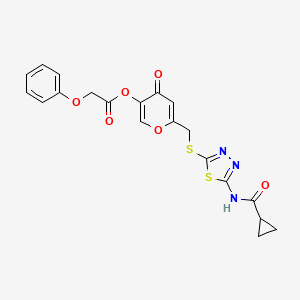
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2706065.png)
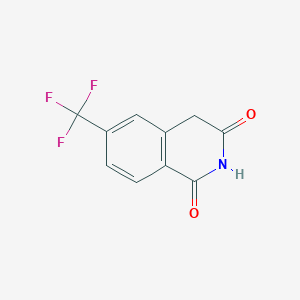
![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
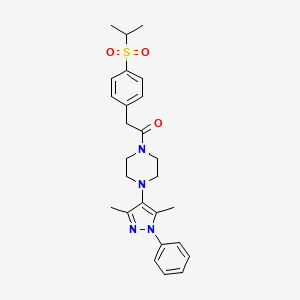
![[1-(2,2-Difluoroethyl)cyclobutyl]methanol](/img/structure/B2706071.png)
amino}-2-methylpropanoic acid](/img/structure/B2706075.png)
